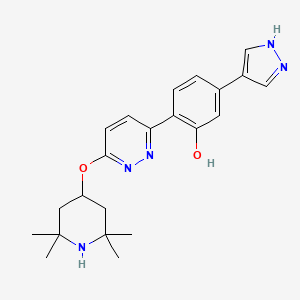










|
REACTION_CXSMILES
|
[NH:1]1[CH:5]=[C:4]([C:6]2[CH:7]=[CH:8][C:9]([C:13]3[N:14]=[N:15][C:16]([O:19][CH:20]4[CH2:25][C:24]([CH3:27])([CH3:26])[NH:23][C:22]([CH3:29])([CH3:28])[CH2:21]4)=[CH:17][CH:18]=3)=[C:10]([OH:12])[CH:11]=2)[CH:3]=[N:2]1.[ClH:30].O.C>[Pd].CCO>[ClH:30].[NH:2]1[CH:3]=[C:4]([C:6]2[CH:7]=[CH:8][C:9]([C:13]3[N:14]=[N:15][C:16]([O:19][CH:20]4[CH2:25][C:24]([CH3:27])([CH3:26])[NH:23][C:22]([CH3:29])([CH3:28])[CH2:21]4)=[CH:17][CH:18]=3)=[C:10]([OH:12])[CH:11]=2)[CH:5]=[N:1]1 |f:6.7|
|


|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
N1N=CC(=C1)C=1C=CC(=C(C1)O)C=1N=NC(=CC1)OC1CC(NC(C1)(C)C)(C)C
|
|
Name
|
|
|
Quantity
|
21 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
78 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to 60° C.
|
|
Type
|
FILTRATION
|
|
Details
|
the Pd scavenging agents were filtered off at 50-60° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
The filtrate was cooled to 15° C. gradually over 1 h
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
a pale yellow precipitate formed
|
|
Type
|
FILTRATION
|
|
Details
|
the solid was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with EtOH (50 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum at 50° C.
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.N1N=CC(=C1)C=1C=CC(=C(C1)O)C=1N=NC(=CC1)OC1CC(NC(C1)(C)C)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 63 mmol | |
| AMOUNT: MASS | 27.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 49.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |